molecular formula C9H9IO5 B14461856 Acetic acid;6-iodo-1,3-benzodioxol-5-ol CAS No. 67467-12-3

Acetic acid;6-iodo-1,3-benzodioxol-5-ol

Cat. No.: B14461856
CAS No.: 67467-12-3
M. Wt: 324.07 g/mol
InChI Key: SZGAYZRUKWZVST-UHFFFAOYSA-N
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Description

Acetic acid;6-iodo-1,3-benzodioxol-5-ol is a compound that belongs to the class of benzodioxole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes an acetic acid moiety and a benzodioxole ring substituted with an iodine atom at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the esterification of 3,4-(methylenedioxy)phenylacetic acid to form methyl 3,4-(methylenedioxy)phenylacetate, which is then iodinated using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-iodo-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodioxole derivatives.

Scientific Research Applications

Acetic acid;6-iodo-1,3-benzodioxol-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;6-iodo-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound can exert anti-inflammatory and analgesic effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;6-iodo-1,3-benzodioxol-5-ol is unique due to the presence of both the iodine atom and the acetic acid group, which confer specific chemical and biological properties. The iodine atom can participate in various substitution reactions, while the acetic acid group can enhance the compound’s solubility and reactivity in certain contexts .

Properties

CAS No.

67467-12-3

Molecular Formula

C9H9IO5

Molecular Weight

324.07 g/mol

IUPAC Name

acetic acid;6-iodo-1,3-benzodioxol-5-ol

InChI

InChI=1S/C7H5IO3.C2H4O2/c8-4-1-6-7(2-5(4)9)11-3-10-6;1-2(3)4/h1-2,9H,3H2;1H3,(H,3,4)

InChI Key

SZGAYZRUKWZVST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1OC2=C(O1)C=C(C(=C2)O)I

Origin of Product

United States

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